molecular formula C18H9Br4NOS B14389456 2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol CAS No. 89922-64-5

2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol

Cat. No.: B14389456
CAS No.: 89922-64-5
M. Wt: 607.0 g/mol
InChI Key: ZMQXZBBIQAPOMV-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine compounds are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by the presence of multiple bromine atoms and a phenothiazine core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol typically involves the bromination of phenothiazine derivatives. The process begins with the preparation of 3,7-dibromo-10H-phenothiazine, which is achieved by reacting phenothiazine with bromine in the presence of a suitable solvent . The resulting 3,7-dibromo-10H-phenothiazine is then further brominated to introduce additional bromine atoms at the 2 and 4 positions of the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Debrominated phenothiazine derivatives.

    Substitution: Alkylated or arylated phenothiazine derivatives.

Scientific Research Applications

2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are known for their use in psychiatric medications; this compound may have similar applications.

    Industry: Employed in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol is unique due to its multiple bromine atoms and the combination of phenothiazine and phenol structures. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

89922-64-5

Molecular Formula

C18H9Br4NOS

Molecular Weight

607.0 g/mol

IUPAC Name

2,4-dibromo-6-(3,7-dibromophenothiazin-10-yl)phenol

InChI

InChI=1S/C18H9Br4NOS/c19-9-1-3-13-16(7-9)25-17-8-10(20)2-4-14(17)23(13)15-6-11(21)5-12(22)18(15)24/h1-8,24H

InChI Key

ZMQXZBBIQAPOMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC3=C(N2C4=C(C(=CC(=C4)Br)Br)O)C=CC(=C3)Br

Origin of Product

United States

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